molecular formula C10H12BrNO2S B156723 1-(4-Bromophenylsulfonyl)pyrrolidine CAS No. 136350-52-2

1-(4-Bromophenylsulfonyl)pyrrolidine

Cat. No. B156723
CAS RN: 136350-52-2
M. Wt: 290.18 g/mol
InChI Key: JMOJWOSNSJXQMT-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)pyrrolidine is a chemical compound that can be synthesized from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This synthesis is acid-catalyzed and occurs under mild conditions, which makes it a convenient method for producing pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in the position 2 .

Synthesis Analysis

The synthesis of related arylsulfonyl compounds involves various steps, including the reaction of arylsulfonyl chlorides with substituted pyrroles and indoles or by condensing sulfonamides with 2,5-dimethoxytetrahydrofuran in glacial acetic acid . Another method includes the cross-coupling of bromopyridine and sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione with K2CO3 in DMF . These methods highlight the versatility and reactivity of the sulfonyl group in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions between the rings. The dihedral angle between the sulfonyl ring and the pyrrolopyridine unit is significant, indicating the potential for diverse molecular conformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and include nitration, chlorination, N-alkylation, reduction, and condensation . These reactions are crucial for introducing various functional groups and for the structural modification of the core molecule, which can significantly affect the biological activity and physical properties of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the substituents on the pyrrole ring and the nature of the sulfonyl group. For instance, the presence of an alkoxycarbonyl group at position 2 of the pyrrole ring is relevant to the anti-HIV-1 activity of pyrrolyl aryl sulfones . The synthesis and modification of these compounds can lead to variations in solubility, stability, and reactivity, which are important for their potential use in pharmaceutical applications.

Scientific Research Applications

  • Antimicrobial Activity : Research has demonstrated the effectiveness of compounds related to 1-(4-Bromophenylsulfonyl)pyrrolidine in antimicrobial applications. Novel cyclization methods were used to synthesize 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which showed considerable antimicrobial activity, with Minimum Inhibitory Concentration values ranging from 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).

  • Synthesis of Arylsulfonylpyrrolidines : Another study focused on the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This method is considered convenient for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

  • Synthesis of Nitrophenyl Methanesulfonyl Pyrrolidine : A study detailed the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, a compound structurally related to 1-(4-Bromophenylsulfonyl)pyrrolidine, via a four-step reaction process. The synthesis started from benzyl chloride, demonstrating the versatility in creating various sulfonyl pyrrolidine derivatives (Xin Fei, 2004).

  • Catalysis in Organic Synthesis : Derivatives of pyrrolidine, such as 1-(4-Bromophenylsulfonyl)pyrrolidine, have been used in catalysis for organic synthesis. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine was used as an organocatalyst for asymmetric Michael addition reactions, demonstrating the potential of sulfonyl pyrrolidine derivatives in synthetic chemistry (Singh et al., 2013).

  • Synthesis of Bromophenols : Bromophenols, including natural products, have been synthesized using derivatives of 1-(4-Bromophenylsulfonyl)pyrrolidine. These compounds have shown significant antioxidant and anticholinergic activities, indicating their potential in pharmaceutical applications (Rezai et al., 2018).

Safety and Hazards

1-(4-Bromophenylsulfonyl)pyrrolidine is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrrolidine derivatives, including 1-(4-Bromophenylsulfonyl)pyrrolidine, could be further explored for their potential in drug discovery. The five-membered pyrrolidine ring is a versatile scaffold for designing new compounds with different biological profiles .

properties

IUPAC Name

1-(4-bromophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOJWOSNSJXQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353371
Record name 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Bromophenylsulfonyl)pyrrolidine

CAS RN

136350-52-2
Record name 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyrrolidine (2.5 g, 35.2 mmol) was added to a solution of 4-bromobenzenesulfonyl chloride (4.5 g, 17.6 mmol) in methylene chloride (10 mL) at 0° C. The mixture was stirred for 2 h and an aqueous sodium hydroxide solution (1 M, 5 mL) was added and sting was continued for another 10 min. The organic phase was separated and diluted with methylene chloride (40 mL), washed with aqueous HCl (1 M, 10 mL), and water (2×10 mL). The organic phase was dried (sodium sulfate) and the solvent was evaporated. The title compound was isolated in 5.0 g (98% yield) as a white solid: 1H NMR (CDCl3, 400 MHz) δ 7.65 (m, 4H), 3.20 (m, 4H), 1.74 (m, 4H); 13C NMR (CDCl3, 100 MHz) δ 135.93, 132.17, 128.84, 127.39, 47.84, 25.13; MS (ES) m/z 290 and 292 (M++1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 4-bromobenzenesulphonyl chloride (0.5 g) and pyrrolidine (0.284 g) in acetonitrile (5 ml) were stirred at RT for 48 h then partitioned between ethylacetate and water. The organics were separated, washed with water, dried and evaporated under reduced pressure. The residue was triturated with isohexane and filtered, yield 0.5 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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